4-hydroxy-7-(4-methoxyphenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
7-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound with a unique structure that includes methoxyphenyl and methylphenyl groups, as well as bis(trifluoromethyl) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 4-methylbenzaldehyde, which undergo condensation reactions with appropriate reagents to form the desired pyrimido[4,5-d][1,3]diazine core structure. The reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-METHOXYBENZOPHENONE: Shares the methoxyphenyl group but lacks the pyrimido[4,5-d][1,3]diazine core and trifluoromethyl groups.
4-METHYLBENZOPHENONE: Contains the methylphenyl group but does not have the pyrimido[4,5-d][1,3]diazine core and trifluoromethyl groups.
Uniqueness
7-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is unique due to its combination of methoxyphenyl, methylphenyl, and bis(trifluoromethyl) groups, along with the pyrimido[4,5-d][1,3]diazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C22H16F6N4O3 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F6N4O3/c1-11-3-7-13(8-4-11)32-17-15(18(33)30-19(32)34)20(21(23,24)25,22(26,27)28)31-16(29-17)12-5-9-14(35-2)10-6-12/h3-10H,1-2H3,(H,29,31)(H,30,33,34) |
InChI Key |
NGZAWUVFVHPJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=C(C=C4)OC)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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